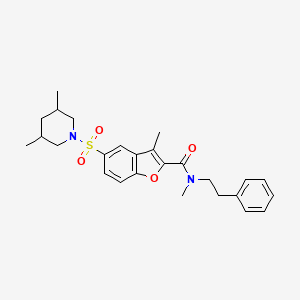
5-(3,5-dimethylpiperidin-1-ylsulfonyl)-N,3-dimethyl-N-phenethylbenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-dimethylpiperidin-1-ylsulfonyl)-N,3-dimethyl-N-phenethylbenzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dimethylpiperidin-1-ylsulfonyl)-N,3-dimethyl-N-phenethylbenzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. The piperidine ring is introduced through a series of nucleophilic substitution reactions, and the sulfonyl group is added via sulfonylation reactions. The final product is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, sulfides, and various substituted benzofuran derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-(3,5-dimethylpiperidin-1-ylsulfonyl)-N,3-dimethyl-N-phenethylbenzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 5-(3,5-dimethylpiperidin-1-ylsulfonyl)-N,3-dimethyl-N-phenethylbenzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline
- 5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine
- N-[2,7-bis({[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl})-10-(hydroxyimino)-9,10-dihydroanthracen-9-ylidene]hydroxylamine
Uniqueness
What sets 5-(3,5-dimethylpiperidin-1-ylsulfonyl)-N,3-dimethyl-N-phenethylbenzofuran-2-carboxamide apart from similar compounds is its unique combination of a benzofuran core with a piperidine ring and a sulfonyl group. This structure imparts specific chemical properties and biological activities that are not observed in other related compounds .
Properties
Molecular Formula |
C26H32N2O4S |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
5-(3,5-dimethylpiperidin-1-yl)sulfonyl-N,3-dimethyl-N-(2-phenylethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H32N2O4S/c1-18-14-19(2)17-28(16-18)33(30,31)22-10-11-24-23(15-22)20(3)25(32-24)26(29)27(4)13-12-21-8-6-5-7-9-21/h5-11,15,18-19H,12-14,16-17H2,1-4H3 |
InChI Key |
PLYULNVAQNVGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C(=O)N(C)CCC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


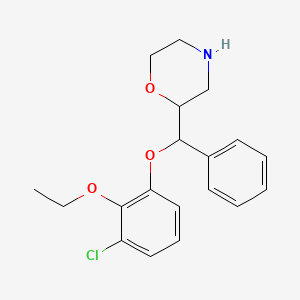
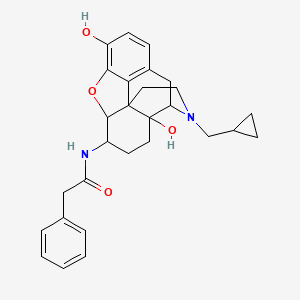
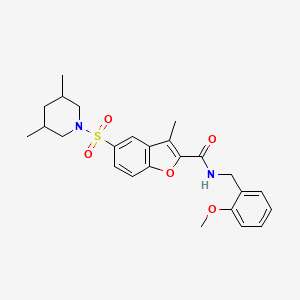
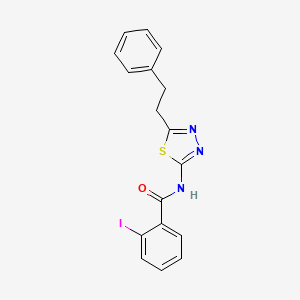
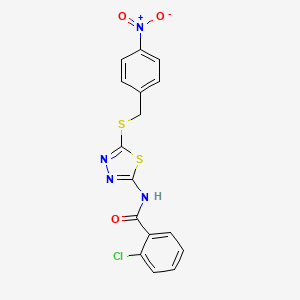
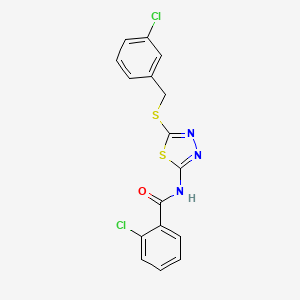


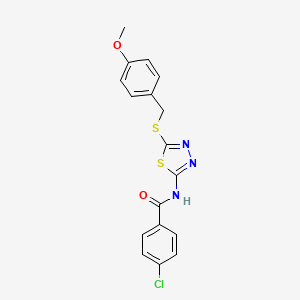
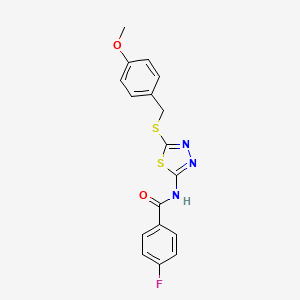
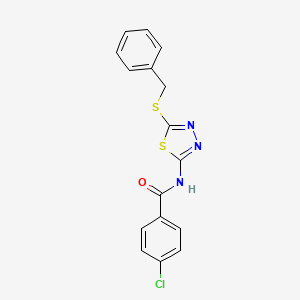
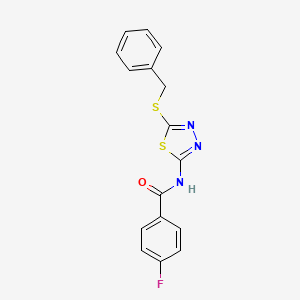
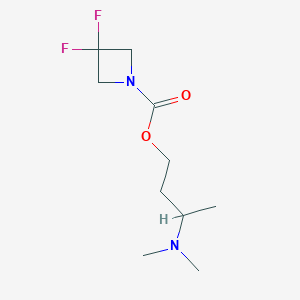
![N-benzyl-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B10793479.png)
